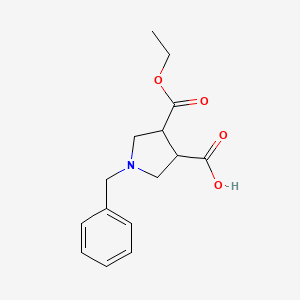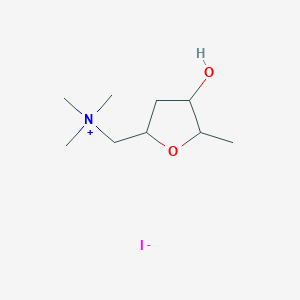
Muscarine, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Muscarine, iodide is a quaternary ammonium salt derived from muscarine, a natural alkaloid found in certain mushrooms, particularly in species such as Amanita muscaria, Inocybe, and Clitocybe . Muscarine is known for its ability to mimic the action of the neurotransmitter acetylcholine by agonizing muscarinic acetylcholine receptors . This compound has significant pharmacological and toxicological properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of muscarine, iodide typically involves the cyclization of a precursor compound followed by treatment with iodine and trimethylamine. For instance, treatment of a precursor compound with iodine in acetonitrile at 0°C yields a cyclized product, which is then treated with excess trimethylamine in ethanol to produce muscarine . This method ensures the formation of the quaternary ammonium salt structure characteristic of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product suitable for research and pharmaceutical applications.
化学反応の分析
Types of Reactions
Muscarine, iodide undergoes various chemical reactions, including:
Oxidation: Muscarine can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The quaternary ammonium group in this compound can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can react with the quaternary ammonium group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted ammonium salts.
科学的研究の応用
Muscarine, iodide has a wide range of scientific research applications:
作用機序
Muscarine, iodide exerts its effects by binding to muscarinic acetylcholine receptors, which are G-protein-coupled receptors found in various tissues . This binding mimics the action of acetylcholine, leading to the activation of intracellular signaling pathways that regulate physiological processes such as heart rate, glandular secretion, and smooth muscle contraction . The specific molecular targets include the M1, M2, M3, M4, and M5 subtypes of muscarinic receptors, each of which has distinct roles in the body .
類似化合物との比較
Muscarine, iodide is unique among muscarinic agonists due to its specific structure and binding affinity for muscarinic receptors. Similar compounds include:
Acetylcholine: The natural neurotransmitter that muscarine mimics.
Pilocarpine: Another muscarinic agonist used in the treatment of glaucoma.
Bethanechol: A synthetic muscarinic agonist used to treat urinary retention.
Compared to these compounds, this compound has a more selective action on muscarinic receptors and does not affect nicotinic acetylcholine receptors . This selectivity makes it a valuable tool in research and therapeutic applications.
特性
IUPAC Name |
(4-hydroxy-5-methyloxolan-2-yl)methyl-trimethylazanium;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO2.HI/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFYONXEPDMBPE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(O1)C[N+](C)(C)C)O.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
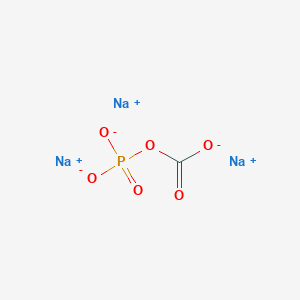


![6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B13394954.png)
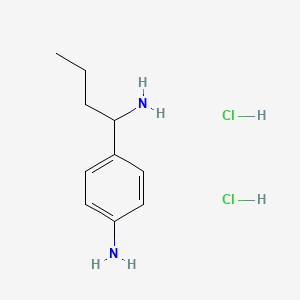
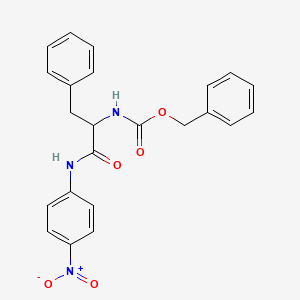
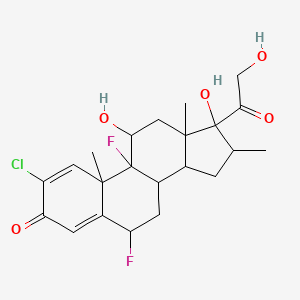
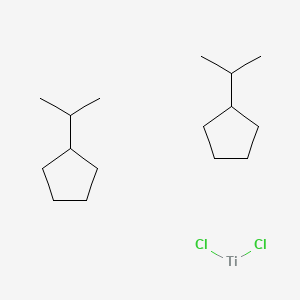
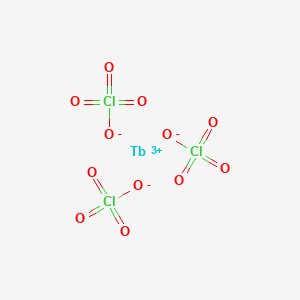
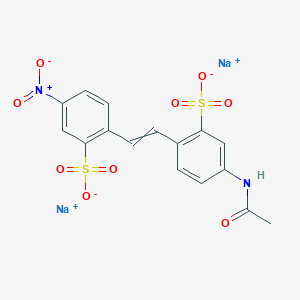
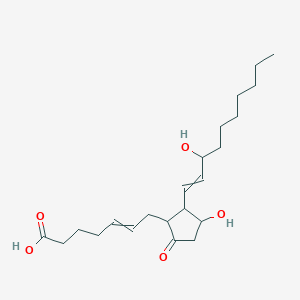
![(2S)-1-[(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13395006.png)
![N-ethyl-4-(3-methylmorpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13395013.png)
